S-(2-Acetamidoethyl) cyclohexanecarbothioate

Vue d'ensemble

Description

“S-(2-Acetamidoethyl) cyclohexanecarbothioate” is a chemical compound with the CAS Number: 143765-02-0 . It has a molecular weight of 229.34 and its molecular formula is C11H19NO2S . The compound is typically stored in a dark place, sealed in dry, at room temperature .

Molecular Structure Analysis

The InChI code for “S-(2-Acetamidoethyl) cyclohexanecarbothioate” is 1S/C11H19NO2S/c1-9(13)12-7-8-15-11(14)10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“S-(2-Acetamidoethyl) cyclohexanecarbothioate” is a solid, semi-solid, liquid, or lump . The compound’s average mass is 229.339 Da and its monoisotopic mass is 229.113647 Da .Applications De Recherche Scientifique

Antibacterial and Antifungal Agents

S-(2-Acetamidoethyl) cyclohexanecarbothioate has demonstrated antibacterial and antifungal activity. Researchers have explored its potential as a novel therapeutic agent against microbial infections. Its mechanism of action involves disrupting essential cellular processes in bacteria and fungi, making it a promising candidate for drug development .

Anti-Inflammatory Properties

Studies suggest that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes or cytokines. Researchers investigate its potential for treating inflammatory conditions such as arthritis, dermatitis, and other immune-related disorders .

Metal Chelation and Coordination Chemistry

S-(2-Acetamidoethyl) cyclohexanecarbothioate contains a thiol group (–SH), which allows it to form stable complexes with metal ions. Its chelating ability makes it useful in coordination chemistry. Researchers explore its role in metal-based catalysts, sensors, and environmental remediation .

Biological Probes and Imaging Agents

Due to its unique structure, this compound can be labeled with radioisotopes or fluorescent tags. Researchers use it as a biological probe to study cellular processes, protein interactions, and drug distribution. Its potential as an imaging agent in positron emission tomography (PET) and fluorescence imaging is under investigation .

Organic Synthesis and Medicinal Chemistry

S-(2-Acetamidoethyl) cyclohexanecarbothioate serves as a building block in organic synthesis. Medicinal chemists modify its structure to create analogs with improved properties. These derivatives may exhibit enhanced bioactivity, reduced toxicity, or better pharmacokinetics. Researchers explore its role in designing novel drugs .

Biological Activity Modulation

Researchers investigate the effects of this compound on specific biological targets, such as enzymes, receptors, or transporters. By understanding its interactions with biomolecules, they aim to develop targeted therapies for various diseases. Its potential as an enzyme inhibitor or receptor modulator is an active area of research .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .

Propriétés

IUPAC Name |

S-(2-acetamidoethyl) cyclohexanecarbothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S/c1-9(13)12-7-8-15-11(14)10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDLYRNYJORDEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40771560 | |

| Record name | S-(2-Acetamidoethyl) cyclohexanecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40771560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(2-Acetamidoethyl) cyclohexanecarbothioate | |

CAS RN |

143765-02-0 | |

| Record name | S-(2-Acetamidoethyl) cyclohexanecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40771560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B3027841.png)

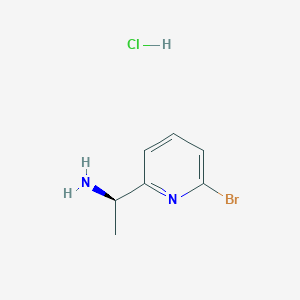

![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide](/img/structure/B3027843.png)

![Pyrido[2,3-d]pyriMidin-7(8H)-one, 2,6-dibroMo-8-cyclopentyl-5-Methyl-](/img/structure/B3027846.png)

![2-Benzyl-2-azaspiro[3.3]heptane](/img/structure/B3027854.png)

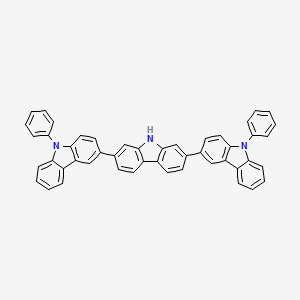

![N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3027860.png)